molecular formula C31H40N4O7S B2383305 6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide CAS No. 688061-62-3

6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide

Cat. No. B2383305
M. Wt: 612.74
InChI Key: WWIYKVCYLSFEIE-UHFFFAOYSA-N
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Description

6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide is a useful research compound. Its molecular formula is C31H40N4O7S and its molecular weight is 612.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Processes : Various synthesis methods involving compounds similar to 6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide have been explored. For example, reactions of anthranilamide with isocyanates led to the synthesis of dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one (Chern et al., 1988). Such processes are crucial in the preparation of complex quinazoline derivatives, which are key in various biological and chemical applications.

  • Formation of Complex Compounds : The compound may be involved in the formation of complex derivatives. For instance, the synthesis of quino[1,2-c]quinazolinium derivatives as analogs of antitumor benzo[c]phenanthridine alkaloids involved similar quinazoline structures (Phillips & Castle, 1980). Such processes highlight the potential of quinazoline derivatives in creating pharmacologically active compounds.

  • Chemical Reactions for Novel Compounds : The creation of novel compounds using quinazoline structures, like the one , is notable. For instance, the synthesis of various 12,13-dihydro-11bH-quino[1,2-c]quinazolines via intermediates such as 2-(2-amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline demonstrates the versatility of these structures in chemical synthesis (Phillips & Castle, 1980).

  • Antibacterial and Antifungal Properties : Some derivatives of quinazoline, similar to the compound , have shown remarkable antibacterial and antifungal activities, as seen in studies involving (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones (Patel et al., 2010). This suggests potential applications in developing new antimicrobial agents.

  • Agricultural Applications : Quinazoline derivatives have been explored for agricultural use as well. Arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone showed significant activity against Ralstonia solanacearum and Gibberella zeae, indicating their potential as agricultural bactericides and fungicides (Zeng et al., 2016).

properties

IUPAC Name

6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N4O7S/c1-4-5-13-32-29(37)19-43-31-34-23-18-27-26(41-20-42-27)17-22(23)30(38)35(31)15-8-6-7-9-28(36)33-14-12-21-10-11-24(39-2)25(16-21)40-3/h10-11,16-18H,4-9,12-15,19-20H2,1-3H3,(H,32,37)(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIYKVCYLSFEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide

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